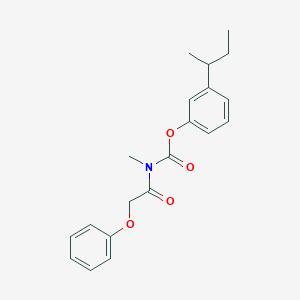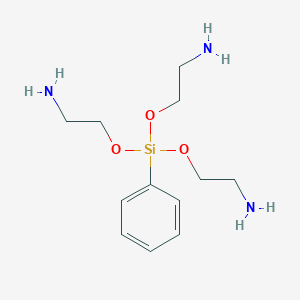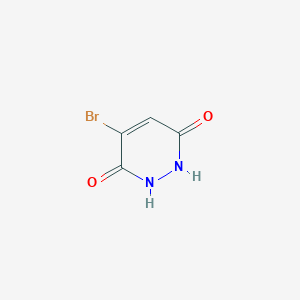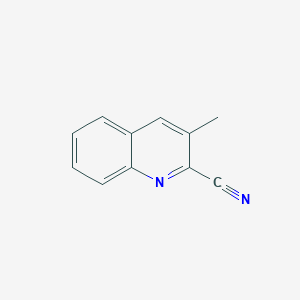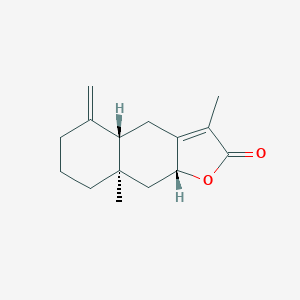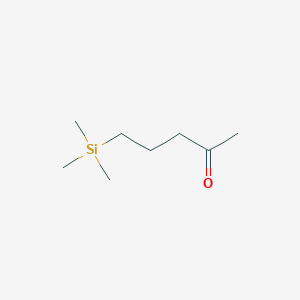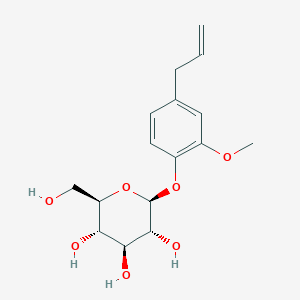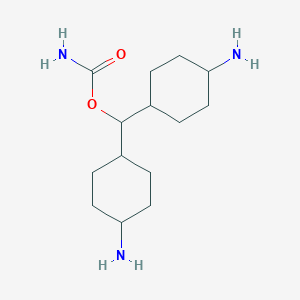
7-ヒドロキシ-2,2-ジメチル-2,3-ジヒドロ-4H-クロメン-4-オン
概要
説明
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
クマリン誘導体の合成
クマリン(7-ヒドロキシ-2,2-ジメチルクロマン-4-オンを含む)は、さまざまな生物活性化合物の合成において重要です。 研究者は、クマリン誘導体を合成するためのさまざまな方法を開発しており、それらはその後、抗HIV、抗がん、抗菌、抗炎症などのさまざまな生物学的特性について試験されています .
抗真菌用途
この化合物の誘導体は、抗真菌用途で可能性を示しています。 研究では、顕著な抗真菌活性を示す特定の2,2-ジメチルクロメン誘導体が特定されており、クロメン骨格が効力を高める上で重要であることを示しています .
生物活性研究
クロマン-4-オン誘導体は、その生物学的活性について広く研究されています。 それらは、抗がん、抗ウイルス、抗炎症、抗酸化などの幅広い薬理学的活性を示すことがわかっています .
材料科学
材料科学では、関連する化合物である7-ヒドロキシ-4-メチルクマリンが、ポリビニルアルコール/酸化トウモロコシデンプンブレンドフィルムの機械的、光学的、および抗酸化特性を高めるために使用されてきました。 この用途は、クマリン誘導体の材料特性の改善における汎用性を示しています .
グリーンケミストリー
7-ヒドロキシ-2,2-ジメチルクロマン-4-オンを含むクマリン誘導体の合成は、グリーンケミストリーの原則に沿っています。 グリーン溶媒や触媒を使用した方法が開発されており、より持続可能な化学プロセスに貢献しています .
創薬
クロマン-4-オン骨格は、医薬品化学における重要な構成要素となっています。 それは、新しいリード化合物の設計と合成に使用され、創薬におけるブレークスルーにつながる可能性のある新しいアナログを製造するための費用対効果の高い方法の開発に重点を置いています .
生化学分析
Biochemical Properties
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one has been shown to bind to certain proteins, affecting their function and stability .
Cellular Effects
The effects of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Moreover, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. Additionally, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have indicated that prolonged exposure to 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can lead to changes in cellular function, such as altered cell proliferation rates and increased oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one vary with different dosages. At low doses, it has been observed to have beneficial effects, such as antioxidant activity and protection against cellular damage. At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known for their role in drug resistance. Once inside the cell, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is critical for its activity and function. It has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. The presence of targeting signals and post-translational modifications can direct 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one to specific cellular compartments, thereby modulating its effects on cellular processes .
特性
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEWNYMTGPOCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344978 | |
| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17771-33-4 | |
| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-Hydroxy-2,2-dimethylchroman-4-one a useful starting material for the synthesis of benzodipyrandiones?
A1: 7-Hydroxy-2,2-dimethylchroman-4-one possesses structural features that make it a suitable precursor for synthesizing benzodipyrandiones. Specifically, the presence of the 7-hydroxy group allows for further chemical modifications. Researchers successfully utilized this compound to synthesize 7,8-Dihydro-8,8-dimethylbenzo[1,2-b:5,4-b′]dipyran-2,6-dione, a linear dihydrobenzodipyrandione found in dill [].
Q2: Can you elaborate on the specific reactions involving 7-Hydroxy-2,2-dimethylchroman-4-one in benzodipyrandione synthesis?
A2: One study successfully employed 7-Hydroxy-2,2-dimethylchroman-4-one as a starting material for synthesizing graveolone, a naturally occurring benzodipyran []. While the specific reaction details weren't provided in the abstract, it highlights the compound's versatility in synthesizing various benzodipyrans. Furthermore, researchers explored the bromination of 7-Hydroxy-2,2-dimethylchroman-4-one. They discovered that using N-bromosuccinimide leads to the 8-bromo derivative, while bromine in chloroform yields the 6-bromo derivative. Interestingly, only the 6-bromo derivative successfully underwent Pechmann condensation with malic acid [], highlighting the impact of substituent position on reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
